molecular formula C10H12N2O2 B1628097 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine CAS No. 444588-17-4

7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine

Número de catálogo: B1628097
Número CAS: 444588-17-4
Peso molecular: 192.21 g/mol
Clave InChI: HWOWTNBPVSVMNF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine is a chemical compound . It is a derivative of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine , which is a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .


Synthesis Analysis

The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine, a precursor to this compound, has been reported in the literature . A novel nickel (II) chloride and tetrahydroxydiboron co-catalyzed cascade reaction strategy has been developed for the rapid synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepine analogues .


Molecular Structure Analysis

The molecular weight of this compound hydrochloride is 228.68 . The structure of the compound can be found in various chemical databases .

Safety and Hazards

The safety information for 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction .

Direcciones Futuras

The future directions for research on 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine could include further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more detailed safety and hazard information would be beneficial. The potential biological activity of this compound, such as its impact on cannabinoid receptor 2, could also be a fruitful area of investigation .

Propiedades

444588-17-4

Fórmula molecular

C10H12N2O2

Peso molecular

192.21 g/mol

Nombre IUPAC

7-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine

InChI

InChI=1S/C10H12N2O2/c13-12(14)9-4-5-10-8(7-9)3-1-2-6-11-10/h4-5,7,11H,1-3,6H2

Clave InChI

HWOWTNBPVSVMNF-UHFFFAOYSA-N

SMILES

C1CCNC2=C(C1)C=C(C=C2)[N+](=O)[O-]

SMILES canónico

C1CCNC2=C(C1)C=C(C=C2)[N+](=O)[O-]

Origen del producto

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 7-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one (0.34 g, 1.65 mmol) in THF (10 mL) was treated with borane-THF (5 mL, 4.95 mmol) and heated to 60° C. and stirred for 2 h. The mixture was poured in saturated aqueous sodium bicarbonate/ice. The mixture was extracted 2×EtOAc, the organic layers washed with brine and dried (MgSO4), filtered and concentrated on SiO2. Purification by ISCO chromatography (40 gram column, SiO2, gradient 0% to 100% EtOAc in hexane) gave 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine (220 mg, 63%). MP: 73-75° C.; 1H-NMR (CDCl3) δ 7.97 (s, 1H), 7.89 (dd, J=2.6, 8.7 Hz, 1H), 6.61 (d, J=8.7 Hz, 1H), 4.42 (br s, 1H), 2.88-2.84 (m, 2H), 1.89-1.78 (m, 4H); LC/MS (ESI+): 193.02 (M+H).
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
sodium bicarbonate ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.